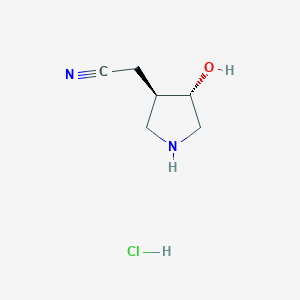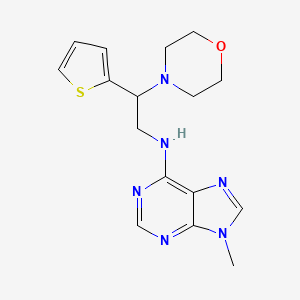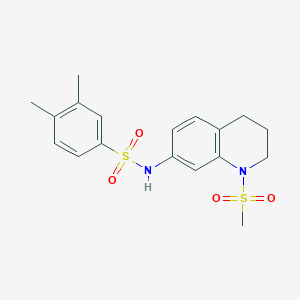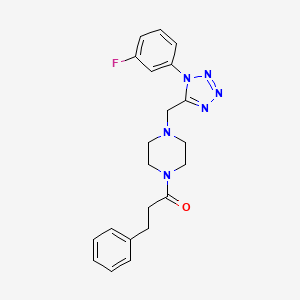
1-(2,6-Dimethylpyrimidin-4-yl)-4-(trifluoromethyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethylpyrimidin-4-yl)-4-(trifluoromethyl)piperidin-4-ol is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and has been investigated for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research into the synthesis and chemical reactions of pyrimidine derivatives, including halogenated pyrimidines and their reactivity with piperidinolysis, provides a foundation for understanding the chemical properties and potential synthetic applications of similar compounds. For example, the study of the synthesis, piperidinolysis, and hydrolysis of simple 2- and 4-(Halogenomethyl)pyrimidines explores the reactivity of these compounds, which could be relevant for derivatives like "1-(2,6-Dimethylpyrimidin-4-yl)-4-(trifluoromethyl)piperidin-4-ol" (Brown & Waring, 1974).
Pharmaceutical Applications
Research on the interaction of pyrimidine derivatives with metal ions, such as the formation of complexes with Cu(II), Cd(II), and other metals, suggests potential applications in developing pharmaceuticals or in chemical sensing technologies (Dixon & Wells, 1986). These interactions could be utilized in drug design, where the binding affinity of pyrimidine derivatives to metal ions in enzymes or receptors could be harnessed.
Supramolecular Chemistry
The study of supramolecular structures constructed by pyrimidine derivatives highlights the potential of these compounds in forming complex molecular architectures. Such research can shed light on the mechanisms of base pairing and molecular packing, which are crucial for understanding nucleic acid structures and their functions. This knowledge can be applied in designing novel materials and in the field of nanotechnology (Cheng et al., 2011).
Propriétés
IUPAC Name |
1-(2,6-dimethylpyrimidin-4-yl)-4-(trifluoromethyl)piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O/c1-8-7-10(17-9(2)16-8)18-5-3-11(19,4-6-18)12(13,14)15/h7,19H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXCERJYFRNEGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCC(CC2)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2371767.png)
![3-Amino-2-[(3-bromo-4-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B2371768.png)


![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-7-[[(4-methoxyphenyl)-diphenylmethyl]amino]heptanoic acid](/img/structure/B2371776.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide](/img/structure/B2371778.png)


![4-fluoro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2371783.png)
![2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline](/img/structure/B2371785.png)